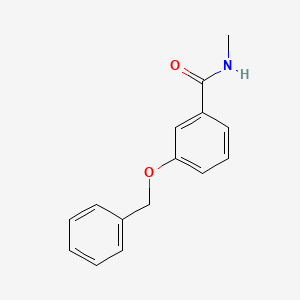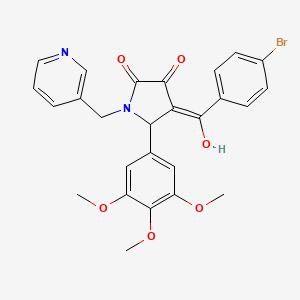![molecular formula C18H17F2N5O2 B5466717 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5466717.png)
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide, commonly known as DAPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPH is a histidine derivative that has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs and therapies.
Applications De Recherche Scientifique
DAPH has been extensively studied for its potential applications in various fields, including neuroprotection, cancer therapy, and cardiovascular disease. In neuroprotection, DAPH has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer therapy, DAPH has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In cardiovascular disease, DAPH has been shown to reduce oxidative stress and inflammation, which are major risk factors for cardiovascular disease.
Mécanisme D'action
The mechanism of action of DAPH is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. DAPH has been shown to activate the Nrf2-ARE pathway, which is a key regulator of cellular antioxidant defense. DAPH has also been shown to inhibit the NF-κB pathway, which is a major mediator of inflammation. Additionally, DAPH has been shown to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DAPH has been shown to have potent antioxidant and anti-inflammatory effects in various in vitro and in vivo models. DAPH has been shown to scavenge reactive oxygen species and inhibit lipid peroxidation, which are major contributors to oxidative stress. DAPH has also been shown to reduce the production of inflammatory mediators such as cytokines and chemokines. In addition, DAPH has been shown to have neuroprotective, anticancer, and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DAPH is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the development of new drugs and therapies. DAPH is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the major limitations of DAPH is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, the mechanism of action of DAPH is not fully understood, which can make it challenging to design experiments to elucidate its effects.
Orientations Futures
There are several future directions for research on DAPH. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of DAPH. Another area of interest is the elucidation of the mechanism of action of DAPH, which can provide insights into its potential therapeutic applications. Additionally, further research is needed to investigate the safety and toxicity of DAPH in vivo, as well as its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the efficacy of DAPH in various disease conditions, including neurodegenerative diseases, cancer, and cardiovascular disease.
Méthodes De Synthèse
The synthesis of DAPH involves the reaction of 2-(2,4-difluorophenoxy)pyridine-3-carbaldehyde with L-histidine methyl ester hydrochloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield DAPH as a white solid with a high yield. The purity of the compound can be further improved by recrystallization.
Propriétés
IUPAC Name |
(2S)-2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-3-(1H-imidazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2/c19-12-3-4-16(14(20)6-12)27-18-11(2-1-5-23-18)8-24-17(26)15(21)7-13-9-22-10-25-13/h1-6,9-10,15H,7-8,21H2,(H,22,25)(H,24,26)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDZQEAVBNYZKU-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC(=O)C(CC3=CN=CN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC(=O)[C@H](CC3=CN=CN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzodioxol-5-ylacetyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5466634.png)

![{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5466641.png)

![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-(4-fluorophenyl)-3-piperidinamine dihydrochloride](/img/structure/B5466658.png)
![3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5466666.png)
![N-(2-ethoxyphenyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5466678.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5466679.png)
![4-[3-(pentafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5466686.png)
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5466694.png)

![N-cyclopentyl-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5466709.png)
![2-(3-morpholinyl)-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide hydrochloride](/img/structure/B5466726.png)
